1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, also known as 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, is a key intermediate in the synthesis of Venlafaxine, a medication used to treat major depressive disorder and anxiety disorders. [, , , ] It serves as a precursor molecule, meaning it undergoes further chemical transformations to produce the final drug substance. This compound plays a crucial role in organic synthesis, particularly in medicinal chemistry, as a building block for developing new pharmaceutical compounds. []
The synthesis of N,N-didesmethylvenlafaxine typically involves multiple demethylation steps from venlafaxine. The primary method includes:
Industrial production often employs cytochrome P450 enzymes like CYP2D6 and CYP3A4 to facilitate these demethylation reactions, which are crucial for achieving high yields and purity in the final product .
N,N-Didesmethylvenlafaxine has the molecular formula and features a secondary amine structure. Its molecular structure can be described as follows:
The absence of the two methyl groups (as seen in venlafaxine) alters its pharmacokinetic profile, affecting its potency and interaction with neurotransmitter systems .
N,N-Didesmethylvenlafaxine participates in various chemical reactions:
The specific outcomes of these reactions depend on conditions such as temperature, solvent, and the presence of catalysts .
The compound's pharmacological actions are essential for understanding the therapeutic effects and side effects associated with venlafaxine treatment .
N,N-Didesmethylvenlafaxine exhibits several physical and chemical properties:
These properties are crucial for its handling in laboratory settings and pharmaceutical formulations .
N,N-Didesmethylvenlafaxine has diverse applications in scientific research:
N,N-Didesmethylvenlafaxine (systematic name: 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol) is a secondary metabolite of the antidepressant venlafaxine. Its molecular formula is C₁₅H₂₃NO₂, with a molecular weight of 249.35 g/mol, distinguishing it from the parent compound (C₁₇H₂₇NO₂) through the removal of two methyl groups from the terminal amine [1] [6]. The compound retains a single chiral center at the β-carbon of the ethylamine side chain, yielding R- and S-enantiomers. Unlike its precursor metabolites, N,N-Didesmethylvenlafaxine exhibits negligible enantiomeric enrichment under aerobic or anaerobic conditions, as confirmed by environmental microcosm studies [5]. This contrasts sharply with O-desmethylvenlafaxine, which shows significant stereoselective degradation (Rayleigh-type dependence) in aerobic environments [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are pivotal for characterizing N,N-Didesmethylvenlafaxine’s structure. Key spectral assignments include:
Table 1: Key ¹³C NMR Chemical Shifts of N,N-Didesmethylvenlafaxine
Carbon Position | Chemical Shift (δ, ppm) | Group Type |
---|---|---|
C1 (Cyclohexanol) | 68.5 | Quaternary C-OH |
Cα (Methine) | 56.2 | CH linked to aryl |
Cβ (Methylene) | 42.1 | CH₂-NH₂ |
Aromatic C-OCH₃ | 159.3 | Ipso carbon (O-bound) |
Mass Spectrometric (MS) Fragmentation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) reveals diagnostic fragmentation patterns:
N,N-Didesmethylvenlafaxine belongs to a metabolic pathway network derived from venlafaxine. Its structural and functional distinctions from key metabolites are outlined below:
Table 2: Structural and Pharmacological Comparison of Venlafaxine Metabolites
Metabolite | Molecular Formula | Chiral Centers | Pharmacological Activity | Key Biotransformation Enzyme |
---|---|---|---|---|
Venlafaxine (Parent) | C₁₇H₂₇NO₂ | 1 | Potent SNRI | CYP2D6 (primary) |
O-Desmethylvenlafaxine (ODV) | C₁₆H₂₅NO₂ | 1 | Active SNRI | CYP2D6 |
N-Desmethylvenlafaxine (NDV) | C₁₆H₂₅NO₂ | 1 | Weak activity | CYP3A4 |
N,O-Didesmethylvenlafaxine (NODDV) | C₁₅H₂₃NO₂ | 1 | Inactive | CYP3A4/CYP2C19 |
N,N-Didesmethylvenlafaxine | C₁₅H₂₃NO₂ | 1 | Inactive | CYP3A4 |
Structural Determinants of Activity Loss
Analytical Differentiation in LC-MS/MS
Co-elution challenges exist due to similar retention times:
Figure: Simplified Venlafaxine Metabolic Pathway
Venlafaxine │ ├─ CYP2D6 → *O*-Desmethylvenlafaxine (active) │ │ │ └─ CYP3A4 → *N*,*O*-Didesmethylvenlafaxine (inactive) │ └─ CYP3A4 → *N*-Desmethylvenlafaxine (weakly active) │ └─ CYP2D6/CYP3A4 → **N,N-Didesmethylvenlafaxine (inactive)**
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7